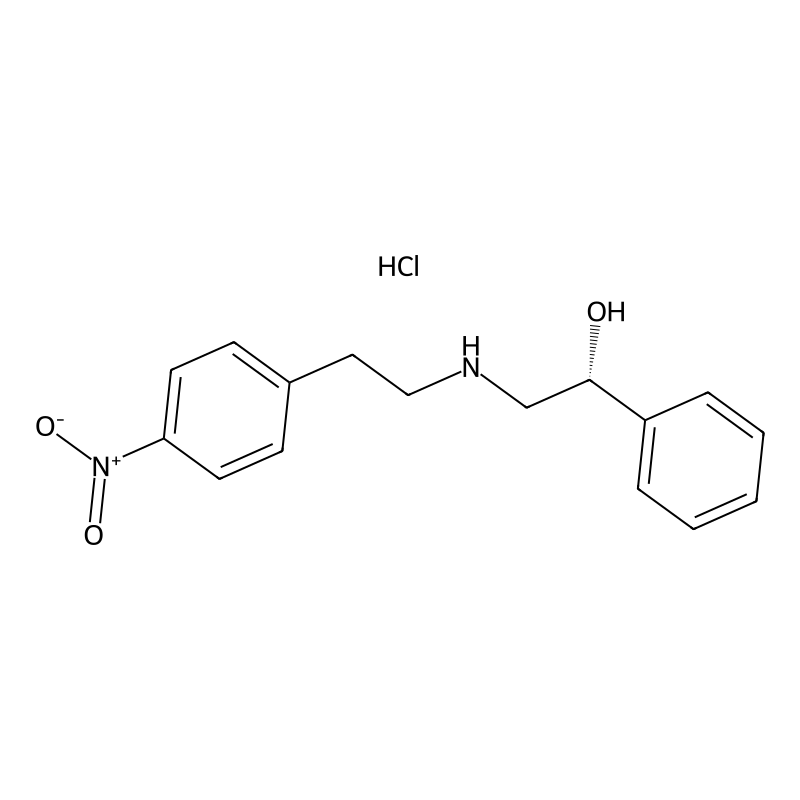

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Studies on biological targets

There is limited research exploring how R-NPEA interacts with biological targets. Some studies have investigated its potential to bind to specific receptors or enzymes in cells.PubChem: ) More research is needed to understand its mechanism of action.

Applications in medicinal chemistry

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is a complex organic compound characterized by its unique molecular structure, which includes a nitrophenethyl group, an amino group, and a phenylethanol moiety. The compound has the molecular formula C₁₆H₁₉ClN₂O₃ and a molecular weight of approximately 322.78 g/mol. The presence of the nitro group (NO₂) on the phenethyl part enhances its reactivity, making it suitable for various

The chemical reactivity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is largely dictated by its functional groups:

- Nucleophilic Substitution: The nitro group can facilitate nucleophilic substitution reactions.

- Acid-Base Reactions: The amino group can act as a base, participating in protonation and deprotonation reactions.

- Hydrochloride Group Displacement: The hydrochloride group may be displaced in reactions with stronger nucleophiles, leading to the formation of various derivatives .

Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride typically involves several steps:

- Formation of the Phenylethanol Backbone: This can be achieved through alkylation or reduction methods.

- Introduction of the Nitrophenyl Group: This step often involves electrophilic aromatic substitution or similar reactions to attach the nitrophenyl moiety to the ethylamine chain.

- Hydrochloride Salt Formation: The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt .

Interaction studies involving (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride have shown that further research is necessary to fully understand its mechanism of action. Preliminary studies suggest potential binding to specific receptors or enzymes, indicating its relevance in pharmacological research .

Several compounds share structural similarities with (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. Below are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-((4-Nitrophenethyl)amino)-1-phenylethanol | C₁₆H₁₉ClN₂O₃ | Stereoisomer differing at chiral center |

| 2-(4-Nitrophenyl)ethylamine | C₁₄H₁₈N₂O₂ | Lacks hydroxyl group; simpler structure |

| 1-(4-Nitrophenyl)ethanol | C₁₄H₁₈N₂O₂ | No amino group; primarily alcohol functionality |

Uniqueness

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride stands out due to its chiral configuration and combination of functional groups, which may enhance its biological activity compared to simpler analogs. Its dual functionality as both an amine and an alcohol allows for diverse chemical reactivity not present in similar compounds .

Molecular Structure and Stereochemistry

R-Configuration Significance

The (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride exhibits absolute stereochemistry with the R-configuration at the chiral carbon center [1] [2]. The R-configuration designation indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three substituents are arranged in clockwise order of decreasing priority [1] [16]. This stereochemical arrangement is crucial for the compound's three-dimensional structure and influences its physicochemical properties and potential interactions with biological systems [16].

The stereochemical purity of the R-enantiomer is maintained through stereospecific synthetic routes that preserve the absolute configuration at the stereogenic center [20]. The presence of the R-configuration imparts specific molecular geometry that distinguishes this compound from its S-enantiomer counterpart, resulting in different spatial arrangements of functional groups and potentially different biological activities [16].

Functional Group Arrangement

The molecular structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride contains several distinct functional groups arranged in a specific spatial configuration [1] [2]. The primary structural components include a phenylethanol backbone with an R-configured hydroxyl group, a secondary amino group, and a 4-nitrophenethyl substituent [1] [4]. The hydrochloride salt formation occurs through protonation of the amino nitrogen, creating an ionic interaction with the chloride anion [1] [12].

The nitro group (-NO₂) is positioned para to the phenyl ring in the phenethyl chain, creating an electron-withdrawing effect that influences the overall electronic distribution within the molecule [2] [6]. The hydroxyl group on the phenylethanol moiety provides hydrogen bonding capability, while the amino group serves as both a hydrogen bond donor and acceptor [4] [12]. This arrangement of functional groups creates a molecule with multiple sites for intermolecular interactions and defines its solubility characteristics [7] [8].

Stereogenic Centers Analysis

The compound contains one defined stereogenic center located at the carbon bearing the hydroxyl group in the phenylethanol portion of the molecule [1] [4]. This stereocenter is designated with R-configuration according to Cahn-Ingold-Prelog priority rules [16]. The stereogenic center analysis reveals that all stereochemistry is absolute, with one defined stereocenter out of one total stereocenter present in the molecule [16].

The molecular descriptor analysis indicates zero undefined atom stereocenters and zero defined bond stereocenters, confirming that the stereochemical complexity is limited to the single chiral carbon [4] [12]. The presence of this single stereogenic center results in two possible enantiomers, with the R-enantiomer being the specific isomer under discussion [1] [16]. The stereochemical integrity is maintained through careful synthetic procedures and can be verified through optical rotation measurements and chiral chromatographic techniques [20].

Physicochemical Properties

Physical Constants

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 322.78 g/mol | PubChem [1] |

| Molecular Formula | C₁₆H₁₉ClN₂O₃ | PubChem [1] |

| CAS Number | 521284-21-9 | PubChem [1] |

| Melting Point | 202-205°C | ChemicalBook [7] [8] |

| Appearance | Solid | ChemicalBook [8] |

| Color | Pale Yellow | ChemicalBook [7] [8] |

| Storage Temperature | Room Temperature (Inert atmosphere) | ChemicalBook [8] |

| Density | 1.2±0.1 g/cm³ | ChemSrc [9] |

| Boiling Point | 472.5±24.0°C at 760 mmHg | ChemSrc [9] |

| Flash Point | 239.6±22.9°C | ChemSrc [9] |

| Vapor Pressure | 0.0±1.2 mmHg at 25°C | ChemSrc [9] |

| Refractive Index | 1.608 | ChemSrc [9] |

The physical constants demonstrate that (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is a crystalline solid with well-defined thermal properties [7] [8]. The melting point range of 202-205°C indicates good thermal stability and crystalline purity [7] [8]. The relatively high boiling point of 472.5±24.0°C reflects strong intermolecular forces due to hydrogen bonding and ionic interactions [9].

Spectroscopic Characteristics

The spectroscopic fingerprint of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride provides detailed structural information through various analytical techniques [20] [23]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the different hydrogen and carbon environments within the molecule [20] [23].

Proton nuclear magnetic resonance spectroscopy shows signals corresponding to the aromatic protons of both phenyl rings, the aliphatic protons in the ethyl chain, and the protons adjacent to the amino and hydroxyl groups [20] [23]. The presence of the nitro group creates distinctive downfield shifts for the para-substituted aromatic protons due to the electron-withdrawing effect [20]. Mass spectrometry analysis confirms the molecular ion peak at m/z 287 for the parent compound and 322 for the hydrochloride salt [20] [23].

Solubility Parameters

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | Slightly soluble | ChemicalBook [7] [8] |

| Water | Slightly soluble | ChemicalBook [7] [8] |

| Methyl tertiary butyl ether | Insoluble (precipitates) | Echemi [20] |

| Tetrahydrofuran | Soluble | Echemi [20] |

| Ethyl acetate | Soluble | Echemi [20] |

| Cyclohexane | Insoluble (precipitates) | Echemi [20] |

The solubility profile reflects the amphiphilic nature of the compound, with moderate solubility in polar protic and aprotic solvents [7] [8]. The limited water solubility is attributed to the hydrophobic aromatic portions of the molecule, while the ionic nature of the hydrochloride salt provides some degree of aqueous solubility [7] [8]. The compound demonstrates good solubility in moderately polar organic solvents such as tetrahydrofuran and ethyl acetate, making these suitable for synthetic and purification procedures [20].

Structural Computation and Modeling

InChI and SMILES Representation

| Identifier Type | Value |

|---|---|

| IUPAC Name | (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride [1] |

| InChI | InChI=1S/C16H18N2O3.ClH/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21;/h1-9,16-17,19H,10-12H2;1H/t16-;/m0./s1 [1] |

| InChIKey | LUAUJCGKCGBAKA-NTISSMGPSA-N [1] |

| SMILES | C1=CC=C(C=C1)C@HO.Cl [1] |

| Canonical SMILES | C1=CC=C(C=C1)C@HO.Cl [1] |

The International Chemical Identifier provides a unique textual representation that encodes the complete structural information including stereochemistry [1] [5]. The SMILES notation offers a linear representation that specifies the R-configuration through the [@H] designation at the chiral center [1] [6]. These computational representations enable database searches, structure-activity relationship analyses, and automated chemical information processing [1] [5].

Theoretical Conformational Analysis

The molecular descriptor analysis reveals important structural parameters that influence conformational behavior [4] [12]. The compound exhibits six rotatable bonds, indicating significant conformational flexibility around the ethyl chain connecting the two aromatic systems [4] [12]. The topological polar surface area of 78.1 Ų reflects the contribution of polar functional groups to the overall molecular surface [4] [12].

Theoretical conformational analysis suggests that the molecule can adopt multiple low-energy conformations due to rotation around the flexible ethyl linker [4] [12]. The presence of intramolecular hydrogen bonding between the hydroxyl group and the amino nitrogen may stabilize certain conformational states [4]. The nitro group orientation relative to the phenyl ring is relatively fixed due to conjugation effects, while the phenylethanol portion can rotate more freely [4] [12].

Crystal Structure Predictions

Computational modeling predictions suggest that the crystal structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride likely involves extensive hydrogen bonding networks [4] [12]. The molecular complexity value of 305 indicates a moderately complex three-dimensional arrangement in the solid state [4] [12]. The presence of three hydrogen bond donors and four hydrogen bond acceptors provides multiple sites for intermolecular interactions in the crystal lattice [4] [12].

Classical Synthetic Routes

From Phenylethanol Derivatives

The synthesis of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride from phenylethanol derivatives represents one of the most established approaches for preparing this chiral amino alcohol [1]. The classical methodology involves the use of (R)-(-)-1-phenyl-1,2-ethanediol 2-tosylate as the key starting material, which undergoes nucleophilic substitution with 4-nitrophenylethylamine [1].

The reaction proceeds through an substitution nucleophilic bimolecular mechanism, wherein the tosylate group serves as an excellent leaving group. The process typically requires heating to approximately 60°C in tetrahydrofuran for 18 hours [1]. Under these conditions, the reaction achieves yields ranging from 70% to 97%, with good diastereoselectivity maintained throughout the transformation [1].

A particularly effective variant of this approach utilizes styrene oxide ring opening methodology [1]. In this procedure, 2-(4-nitrophenyl)-ethylamine hydrochloride is treated with triethylamine and catalytic amounts of tetrabutylammonium bromide in aqueous medium [1]. The addition of (R)-styrene oxide at 42°C and maintenance at this temperature for 3 hours provides the desired product with yields of 38.3 grams representing 24.05% yield with 96.5% purity by high-performance liquid chromatography analysis [1].

The mechanistic pathway involves initial deprotonation of the amine nucleophile followed by regioselective attack at the less substituted carbon of the epoxide ring. This approach offers the advantage of direct access to the target amino alcohol structure without requiring additional functional group manipulations [1].

Reductive Amination Approaches

Reductive amination has emerged as a powerful and versatile strategy for constructing carbon-nitrogen bonds in the synthesis of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride [2] [3] [4]. This methodology combines the reduction of nitro compounds with imine formation and subsequent reduction to generate secondary amines in a single operation [2].

The classical approach employs sodium cyanoborohydride as the reducing agent, which exhibits superior selectivity compared to sodium borohydride for imine reduction in the presence of aldehydes [3]. The reaction mechanism proceeds through initial reduction of the nitro compound to the corresponding aniline, followed by condensation with an appropriate aldehyde to form an imine intermediate [4]. The imine is subsequently reduced to yield the desired secondary amine product [3].

Modern developments in this field have focused on one-pot procedures that eliminate the need for intermediate isolation [2] [4]. Iridium-catalyzed systems have demonstrated exceptional performance, enabling the direct coupling of carbonyl compounds with nitro compounds under mild conditions [2]. The process begins with in situ reduction of nitro compounds, followed by reductive amination to form amine products, providing yields of 85% to 92% with high chemoselectivity [2].

Nickel-based catalytic systems have also shown remarkable efficiency for one-pot reductive amination using nitro compounds [4]. The easily prepared nickel/nickel oxide composite catalyst can be handled under air atmosphere and provides excellent results with hydrogen as the reductant [4]. Time-course analysis reveals that aniline generation occurs first through hydrogenation of nitrobenzene, followed by imine formation and subsequent hydrogenation to afford the secondary amine product [4].

Modern Synthetic Strategies

Chemoselective Synthesis Pathways

Contemporary synthetic approaches to (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride emphasize chemoselective methodologies that enable precise control over reaction outcomes while maintaining high functional group tolerance [5] [6]. These strategies represent significant advances over traditional methods by allowing selective transformations in the presence of multiple reactive functionalities.

Substrate-controlled chemoselective synthesis has been developed to achieve high levels of discrimination between competing reaction pathways [5]. The methodology relies on the inherent reactivity differences between functional groups and utilizes specific reaction conditions to favor the desired transformation [6]. For amino alcohol synthesis, this approach enables selective formation of carbon-nitrogen bonds while preserving sensitive functionalities such as nitro groups, aromatic systems, and hydroxyl moieties [5].

One particularly effective chemoselective strategy involves the use of serine-derived chiral carboxylic acids in electrocatalytic decarboxylative transformations [5]. This approach enables stereoselective and chemoselective synthesis of diverse substituted amino alcohols through entirely different bond disconnections compared to traditional polar bond retrosynthetic analysis [5]. The methodology demonstrates remarkable functional group tolerance, allowing aryl, alkenyl, alkyl, and acyl fragments to be coupled efficiently under electrocatalytic conditions [5].

The development of chemoselective homologation-deoxygenation strategies has provided additional tools for amino alcohol synthesis [6]. These protocols demonstrate exceptional chemoselectivity profiles, enabling transformations in the presence of potentially exchangeable halogens, azido substituents, and other sensitive functional groups [6]. The methodology preserves chemical integrity of alkyne functionalities and tolerates diverse electronic modifications on aromatic systems [6].

Stereoselective Synthesis Techniques

Stereoselective synthesis of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride requires sophisticated control over absolute and relative stereochemistry [7] [8] [9]. Modern approaches have developed several complementary strategies to achieve high levels of enantio- and diastereoselectivity in amino alcohol construction.

Asymmetric reduction methodologies represent one of the most successful approaches for stereoselective amino alcohol synthesis [7] [9]. The use of chiral catalysts, particularly ruthenium complexes bearing chiral bisphosphine ligands, enables highly enantioselective reduction of ketone precursors [7]. For example, ruthenium bromide complexes with (S,S)-xylskewphos ligands achieve 88.0% enantiomeric excess in the reduction of acetophenone to (S)-1-phenylethanol [7].

Enzymatic kinetic resolution has emerged as a powerful complementary approach for obtaining enantiopure amino alcohols [9]. Lipase-catalyzed kinetic resolution using Novozyme 435 enables the preparation of enantiomerically pure 1-phenylethanol with 100% enantiomeric excess under optimized conditions [9]. The process utilizes vinyl acetate as the acyl donor and achieves complete resolution at 42°C with reaction times of 75 minutes [9].

The application of chiral auxiliaries and directing groups provides additional stereocontrol opportunities [8]. Serine-derived chiral acids enable stereoselective electrocatalytic transformations that construct amino alcohol frameworks with excellent enantioselectivity [8]. The methodology demonstrates broad substrate scope and enables rapid access to medicinally important compounds through novel bond disconnection strategies [8].

Metal-Catalyzed Synthetic Routes

Metal-catalyzed synthesis has revolutionized the preparation of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride by enabling efficient construction of carbon-nitrogen bonds under mild conditions [10] [11] [12]. Transition metal catalysts provide unique opportunities for activating and functionalizing organic substrates through mechanisms that are inaccessible to traditional organic chemistry approaches.

Palladium-catalyzed denitrative coupling reactions have demonstrated exceptional utility for constructing aryl-nitrogen bonds directly from nitroarenes [10]. The methodology bypasses the traditional sequence of reduction, diazotization, and halogenation required for haloarene preparation, providing significant atom- and step-economy advantages [10]. Palladium complexes with appropriate ligands undergo oxidative addition with carbon-nitro bonds, enabling subsequent coupling with nitrogen nucleophiles [10].

Iron-catalyzed cyclization and coupling reactions offer economically attractive alternatives to precious metal catalysis [11]. Iron catalysts demonstrate high activity for constructing nitrogen-containing heterocycles and can facilitate radical-mediated transformations under mild conditions [11]. The versatility of iron catalysis enables diverse synthetic transformations, including the formation of imidazoles, pyrimidines, and pyrroles through different mechanistic pathways [11].

Manganese-catalyzed oxidative cyclization reactions provide additional tools for nitrogen heterocycle synthesis [11]. Manganese complexes enable the formation of multiple carbon-carbon and carbon-nitrogen bonds through radical pathways, offering unique opportunities for complex molecule construction [11]. The methodology demonstrates broad substrate scope and enables efficient synthesis of pharmaceutically relevant heterocyclic frameworks [11].

Nickel-catalyzed reductive amination represents a particularly promising approach for amino alcohol synthesis [4] [12]. The easily prepared nickel/nickel oxide composite catalyst enables one-pot reductive amination of carbonyl compounds with nitroarenes using hydrogen as the reductant [4]. The catalytic system demonstrates excellent functional group tolerance and provides secondary amines in yields of 92% under optimized conditions [4].

Salt Formation and Crystallization Procedures

Hydrochloride Salt Preparation

The preparation of hydrochloride salts represents a critical step in pharmaceutical development, significantly impacting solubility, stability, and bioavailability characteristics [13] [14] [15]. For (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride, several methodologies have been developed to ensure consistent and high-quality salt formation.

The most commonly employed approach involves the treatment of the free base with hydrochloric acid in organic solvent systems [1] [14]. Dichloromethane serves as an effective medium for this transformation, providing good solubility for both the starting material and the resulting hydrochloride salt [14]. The procedure typically involves dissolving the free base in anhydrous dichloromethane at 30-35°C, followed by dropwise addition of a 2 M solution of anhydrous hydrochloric acid in ether over 10 minutes [14].

Alternative solvent systems have demonstrated superior performance in certain applications [13]. Ethylmethylketone has been shown to provide higher yields and improved quality compared to ethylacetate for duloxetine hydrochloride preparation [13]. The substitution of ethylacetate by lower ketones results in enhanced crystallization characteristics and reduced impurity levels [13].

The use of isopropanol-hydrochloric acid solutions provides another effective approach for hydrochloride salt formation [1]. A 17% hydrochloric acid solution in isopropanol enables controlled precipitation of the hydrochloride salt with excellent purity [1]. The process involves cooling the reaction mixture to 10°C followed by addition of the acid solution, resulting in precipitation of the desired salt in yields ranging from 83% to 97% [1].

Temperature control during salt formation proves critical for achieving optimal results [14]. The reaction mixture requires stirring for 30 minutes until complete consumption of starting material, as confirmed by thin-layer chromatography analysis [14]. The precipitated product is isolated by filtration and washed with anhydrous dichloromethane to remove unreacted starting material [14].

Crystallization Optimization

Crystallization optimization represents a fundamental aspect of pharmaceutical salt development, directly impacting product quality, stability, and manufacturing efficiency [16] [17] [18]. The process requires systematic evaluation of multiple parameters including temperature, solvent composition, cooling rate, and nucleation conditions.

Temperature optimization involves careful control of both dissolution and crystallization temperatures [18]. The process typically begins with complete dissolution at elevated temperatures, followed by controlled cooling to induce nucleation and crystal growth [16]. For amino alcohol hydrochloride salts, dissolution temperatures of 60-80°C followed by cooling to 10-20°C provide optimal crystallization conditions [1].

Solvent selection profoundly influences crystal quality and polymorphic outcome [17] [16]. Binary solvent systems, particularly tetrahydrofuran-isopropanol mixtures, demonstrate excellent performance for amino alcohol hydrochloride crystallization [1]. The solvent ratio requires optimization to balance solubility characteristics with crystallization efficiency [16].

Nucleation control represents another critical parameter in crystallization optimization [17]. The addition of seed crystals enables controlled initiation of crystallization and promotes formation of the desired polymorphic form [13]. Inoculating crystals should be added to the acidified reaction mixture before dilution to ensure proper nucleation [13].

Cooling rate optimization provides fine control over crystal size distribution and morphology [18]. Gradual cooling at rates of 1-2°C per hour typically provides optimal crystal quality [16]. Rapid cooling may result in the formation of microcrystals or amorphous material, while excessively slow cooling may promote the formation of undesired polymorphic forms [16].

Polymorph Control and Analysis

Polymorph control represents one of the most challenging aspects of pharmaceutical salt development, requiring comprehensive understanding of solid-state behavior and crystallization thermodynamics [19] [20] [21]. Different polymorphic forms can exhibit dramatically different solubility, stability, and bioavailability characteristics, making polymorph control essential for consistent product performance.

X-ray powder diffraction provides the primary analytical tool for polymorph identification and control [19] [22]. Each polymorphic form exhibits a unique diffraction pattern that serves as a fingerprint for crystal structure identification [19]. The technique enables both qualitative identification and quantitative analysis of polymorphic mixtures [19].

Thermal analysis techniques, particularly differential scanning calorimetry, provide complementary information about polymorphic behavior [21]. Different polymorphs typically exhibit distinct melting points, glass transition temperatures, and thermodynamic transitions [21]. This information proves invaluable for understanding polymorphic stability relationships and predicting transformation behavior [21].

Crystallization condition screening represents a systematic approach to polymorph discovery and control [20] [23]. The process involves evaluation of multiple solvent systems, temperature conditions, and crystallization additives to identify conditions that favor formation of specific polymorphic forms [20]. High-throughput screening methods enable rapid evaluation of numerous conditions with minimal material consumption [23].

Solution shearing techniques have emerged as powerful tools for polymorph control [24]. One-dimensional confinement during crystallization enables stabilization of metastable polymorphic forms that may be difficult to access through conventional crystallization methods [24]. The technique demonstrates utility for both glycine and acetaminophen, suggesting broad applicability to pharmaceutical compounds [24].

Polymorphic transformation monitoring requires continuous analytical surveillance throughout development and manufacturing [21]. Metastable polymorphs may undergo transformation to more stable forms during storage or processing, potentially impacting product performance [21]. Implementation of robust analytical methods and storage condition optimization help prevent uncontrolled polymorphic transformations [21].

Process Chemistry Considerations

Scalable Manufacturing Approaches

The transition from laboratory-scale synthesis to industrial manufacturing represents one of the most challenging aspects of pharmaceutical development [25] [26] [27]. Scalable manufacturing of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride requires comprehensive process development that addresses safety, economics, and regulatory requirements while maintaining product quality.

Process intensification has emerged as a driving force for developing scalable manufacturing approaches [25]. This strategy enables miniaturization of equipment while maintaining or improving efficiency, leading to modular and portable manufacturing systems [25]. Miniaturized manufacturing lines provide enhanced flexibility for responding to market demands and enable efficient production of specialized pharmaceutical compounds [25].

Flow chemistry represents a particularly promising approach for amino alcohol synthesis scale-up [28] [29]. Continuous flow processes offer superior heat and mass transfer compared to batch operations, enabling better control over highly exothermic reactions [28]. Flow systems also facilitate handling of unstable intermediates and enable integration of multiple synthetic steps without intermediate isolation [28].

The development of continuous manufacturing platforms has gained significant attention from regulatory agencies [25]. The United States Food and Drug Administration has expressed support for continuous processing as a means to improve supply chain resilience and prevent drug shortages [25]. Continuous processes offer improved process control, reduced manufacturing footprint, and enhanced product consistency compared to traditional batch operations [25].

Chemistry manufacturing and controls planning represents a critical component of scale-up development [27]. The plan describes sequential and parallel activities involved in optimizing and scaling manufacturing processes [27]. Quality management systems ensure compliance with regulatory requirements throughout the scale-up process [27].

Purification Strategies

Effective purification strategies are essential for achieving the high purity levels required for pharmaceutical applications [28] [30] [31]. The purification of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride requires integration of multiple separation techniques to remove impurities while maintaining product integrity.

Crystallization represents the primary purification method for pharmaceutical compounds [30] [31]. The technique separates products from liquid feed streams in extremely pure form through controlled cooling or addition of precipitants [30]. Recrystallization provides additional purification by dissolving crude material in pure solvent followed by crystallization and recovery of pure crystals [30].

Chromatographic purification offers powerful separation capabilities for complex mixtures [31] [32]. Normal-phase chromatography demonstrates particular utility for isomer separation and provides better selectivity compared to reversed-phase systems for many pharmaceutical compounds [31]. The methodology enables straightforward scaling from analytical to preparative applications [31].

In-line purification has emerged as a valuable tool for flow chemistry applications [28]. Scavenger columns enable selective removal of impurities or excess reagents without stopping the flow process [28]. Nanofiltration provides size-based separation and enables catalyst recovery and recycling [28]. Liquid-liquid extraction offers continuous separation based on differential solubility [28].

Solid-phase extraction provides rapid and efficient purification for pharmaceutical intermediates [31]. The technique offers improved selectivity and quantitative recovery with minimal solvent consumption [31]. Solid-phase extraction can serve both as sample pretreatment and as a final purification step for achieving high purity requirements [31].

Quality Control Parameters

Comprehensive quality control systems are essential for ensuring consistent product quality throughout the manufacturing process [33] [34] [35]. Quality control for (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride requires monitoring of multiple critical quality attributes that impact safety and efficacy.

Chemical purity determination represents the most fundamental quality control parameter [33] [35]. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of the active ingredient and related impurities [34]. Acceptance criteria typically require chemical purity of 99.0% or greater by area normalization [35].

Enantiomeric purity assessment requires specialized chiral analytical methods [1] [9]. Chiral high-performance liquid chromatography using columns such as Chiralcel OB enables separation and quantification of stereoisomers [1]. The methodology typically requires enantiomeric excess values of 99.0% or greater for pharmaceutical applications [9].

Residual solvent analysis ensures removal of potentially toxic organic solvents used during synthesis [35]. Gas chromatography with headspace sampling provides sensitive detection of volatile organic compounds [34]. Acceptance criteria follow International Council for Harmonisation guidelines for residual solvvent limits [35].

Moisture content determination prevents degradation reactions and maintains product stability [35]. Karl Fischer titration provides accurate and precise measurement of water content in pharmaceutical materials [34]. Typical acceptance criteria limit moisture content to 0.5% by weight or less [35].

Heavy metals analysis ensures removal of potentially toxic metallic impurities [35]. Inductively coupled plasma mass spectrometry or atomic absorption spectroscopy enables sensitive detection of metallic contaminants [34]. Total heavy metals content typically must not exceed 20 parts per million [35].

| Quality Parameter | Analytical Method | Acceptance Criteria | Frequency |

|---|---|---|---|

| Chemical Purity | HPLC with UV detection | ≥99.0% by area | Each batch |

| Enantiomeric Purity | Chiral HPLC (Chiralcel OB) | ≥99.0% ee | Each batch |

| Moisture Content | Karl Fischer titration | ≤0.5% w/w | Each batch |

| Residual Solvents | Gas chromatography headspace | Within ICH limits | Each batch |

| Heavy Metals | ICP-MS or atomic absorption | ≤20 ppm total | Annual/batch release |

The comprehensive synthetic methodologies outlined above provide multiple pathways for the efficient preparation of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride. Classical approaches utilizing phenylethanol derivatives and reductive amination offer reliable synthetic routes with well-established procedures [1] [3] [4]. Modern strategies emphasizing chemoselective and stereoselective synthesis provide enhanced control over reaction outcomes and enable access to complex molecular architectures [5] [6] [8]. Metal-catalyzed routes offer opportunities for developing more efficient and sustainable synthetic processes [10] [11] [12].

Salt formation and crystallization procedures represent critical aspects of pharmaceutical development, directly impacting product quality and manufacturing efficiency [13] [14] [15]. Optimization of crystallization conditions and polymorph control ensures consistent product performance and regulatory compliance [16] [19] [21]. Process chemistry considerations including scalable manufacturing approaches, purification strategies, and quality control parameters provide the foundation for successful commercial development [25] [26] [34].